5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid
Overview
Description
5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the class of benzofurans . Benzofuran derivatives are found in a wide range of natural products and have a broad array of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of a cocatalysis system (PdI2-thiourea and CBr4) that enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving benzofuran derivatives . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthesis and Coordination Reactions
5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid is involved in complex synthesis processes. For example, it has been used in the synthesis of [1]benzofuro[3,2-c]pyridine and its derivatives, which are important for the preparation of complexes with metals like copper and cobalt. These complexes have high thermal stability, making them relevant in material science and coordination chemistry (Mojumdar, Šimon, & Krutošíková, 2009).
Novel Compound Synthesis
This compound also plays a role in the facile synthesis of novel compounds. For example, it has been used in the synthesis of various benzofuran-quinoline-3-carboxylic acid derivatives, demonstrating its utility in creating new chemical entities with potential biological activities (Gao, Liu, Jiang, & Li, 2011).
Structural Studies and Hydrogen Bonding
Studies have also focused on the structural aspects of benzofuran derivatives. For instance, research on 1-benzofuran-2,3-dicarboxylic acid, a related compound, revealed insights into its hydrogen bonding and pi-pi interactions, which are crucial in crystallography and molecular design (Titi & Goldberg, 2009).
Lipase-Mediated Kinetic Resolution
The compound has been used in studies exploring the lipase-catalyzed kinetic resolution of esters, showcasing its relevance in stereochemical investigations and the development of enantiomerically pure substances (Ferorelli et al., 2001).
Synthesis of Isothiocoumarin Derivatives
Its utility extends to the synthesis of isothiocoumarin derivatives, indicating its versatility in creating diverse chemical structures with potential pharmacological importance (Pokhodylo, Matiychuk, & Obushak, 2010).
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
properties
IUPAC Name |
5-chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-5-4-8-9(6(2)10(5)13)7(3)11(16-8)12(14)15/h4H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMXZDTDSQUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=C(O2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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